Cas no 1105206-50-5 (5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole)

5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a (5-chlorothiophen-2-yl)sulfonylmethyl group and a 4-ethoxyphenyl moiety. This structure confers potential utility in medicinal chemistry and agrochemical research due to its combination of electron-rich and electron-deficient aromatic systems, which may enhance binding affinity or reactivity in target interactions. The sulfonyl group improves solubility and metabolic stability, while the ethoxyphenyl substituent offers tunable lipophilicity. Its well-defined synthetic route allows for scalable production, making it a viable intermediate for further derivatization in drug discovery or material science applications.
5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole structure
1105206-50-5 structure
Product name:5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
CAS No:1105206-50-5
MF:C15H13ClN2O4S2
Molecular Weight:384.857720136642
CID:5386019

5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

    • 5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
    • 5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
    • インチ: 1S/C15H13ClN2O4S2/c1-2-21-11-5-3-10(4-6-11)15-17-13(22-18-15)9-24(19,20)14-8-7-12(16)23-14/h3-8H,2,9H2,1H3
    • InChIKey: CFZSASXEACDKGH-UHFFFAOYSA-N
    • SMILES: O1C(CS(C2SC(Cl)=CC=2)(=O)=O)=NC(C2=CC=C(OCC)C=C2)=N1

5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3382-7411-50mg
5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
1105206-50-5 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3382-7411-20μmol
5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
1105206-50-5 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3382-7411-10mg
5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
1105206-50-5 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3382-7411-2μmol
5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
1105206-50-5 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-7411-5μmol
5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
1105206-50-5 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-7411-4mg
5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
1105206-50-5 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-7411-20mg
5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
1105206-50-5 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3382-7411-40mg
5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
1105206-50-5 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3382-7411-10μmol
5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
1105206-50-5 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-7411-3mg
5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
1105206-50-5 90%+
3mg
$63.0 2023-04-26

5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole 関連文献

5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazoleに関する追加情報

Introduction to 5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole (CAS No. 1105206-50-5)

Compound with the CAS number 1105206-50-5 and the product name 5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of oxadiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a sulfonyl group and aromatic rings, contribute to its unique chemical properties and make it a promising candidate for further research and development.

The< strong>5-chlorothiophen-2-yl moiety in the molecular structure is a key feature that influences the compound's reactivity and interaction with biological targets. Thiophene derivatives are well-known for their role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer agents. The introduction of a chlorine substituent at the 5-position of the thiophene ring enhances the electron-withdrawing effect, which can modulate the electronic properties of the molecule and its interactions with biological systems.

The< strong>sulfonyl group attached to the methyl substituent in the molecule plays a crucial role in its pharmacological activity. Sulfonyl groups are frequently found in active pharmaceutical ingredients (APIs) due to their ability to enhance binding affinity and metabolic stability. In this compound, the sulfonyl group is linked to a methylene bridge, which further influences the compound's three-dimensional structure and its potential interactions with biological targets.

The presence of a< strong>4-ethoxyphenyl group at the 3-position of the oxadiazole ring adds another layer of complexity to the molecule's behavior. Ethoxyphenyl groups are known to influence both lipophilicity and metabolic stability, making them valuable in drug design. The combination of these structural elements suggests that this compound may exhibit multiple modes of action, making it a versatile tool for pharmacological research.

Oxadiazole derivatives have been extensively studied for their potential therapeutic applications. These heterocyclic compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. The< strong>1,2,4-oxadiazole core is particularly interesting due to its ability to act as a scaffold for drug discovery. Its rigid structure allows for precise modifications at various positions, enabling researchers to fine-tune its biological activity.

In recent years, there has been growing interest in developing novel oxadiazole-based compounds with enhanced pharmacological properties. Several studies have demonstrated the efficacy of oxadiazole derivatives in preclinical models for various diseases. For instance, some oxadiazole compounds have shown promising results in inhibiting kinases involved in cancer progression. The< strong>5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is being explored as a potential lead compound for further development due to its unique structural features.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this molecule. The use of< strong>5-chlorothiophen-2-yl as a starting material highlights the importance of selecting appropriate precursors in pharmaceutical synthesis.

Evaluation of the pharmacological properties of< strong>5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole has been conducted using both in vitro and in vivo models. Initial studies have shown that this compound exhibits significant activity against certain disease-related targets. For example, it has demonstrated inhibitory effects on enzymes involved in inflammation pathways. These findings support further investigation into its potential therapeutic applications.

The structural diversity offered by oxadiazole derivatives makes them attractive for drug discovery efforts. By modifying different parts of the molecule, researchers can explore a wide range of biological activities. The< strong>sulfonyl,< strong>5-chlorothiophen-2-yl, and< strong>4-ethoxyphenyl groups provide multiple sites for functionalization, allowing for tailored modifications based on specific pharmacological requirements.

In conclusion,< strong>5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole (CAS No. 1105206-50-5) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an excellent candidate for further development into a novel therapeutic agent. Continued investigation into its mechanisms of action and optimization of its pharmacological properties will be crucial in realizing its full therapeutic potential.

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